molecular formula C14H16N2O B1299796 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 874908-41-5

3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1299796
CAS No.: 874908-41-5
M. Wt: 228.29 g/mol
InChI Key: YTPBEOKDVWZQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Pyrazoles are five-membered heterocyclic compounds containing two neighboring nitrogen atoms. They serve as versatile frameworks in various fields, including medicine and agriculture. Researchers have identified diverse biological activities associated with pyrazoles, such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties . Now, let’s focus on 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: 3-Isobutyl-1-phenyl-1H-pyrazole-4-carboxylic acid

    Reduction: 3-Isobutyl-1-phenyl-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazole derivatives, making it valuable for specific research applications .

Properties

IUPAC Name

3-(2-methylpropyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11(2)8-14-12(10-17)9-16(15-14)13-6-4-3-5-7-13/h3-7,9-11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPBEOKDVWZQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C=C1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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